Bienvenue dans la boutique en ligne BenchChem!

Oltipraz-d3

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard

Oltipraz-d3 (CAS 2012598-51-3, +3.02 Da vs. unlabeled) is the essential trideuterated internal standard for absolute Oltipraz quantification by LC-MS/MS. Unlike unlabeled Oltipraz or non-isotopic structural analogs (e.g., ethyl-oltipraz), Oltipraz-d3 co-elutes identically yet remains fully MS-resolvable, providing uncompromised matrix effect compensation and superior assay precision. Retains native Nrf2 agonism and HIF-1α inhibition (IC50 10 μM), enabling integrated PK/PD or tracer studies. Indispensable for regulatory-grade bioanalytical method validation per FDA/EMA guidelines.

Molecular Formula C8H6N2S3
Molecular Weight 229.4 g/mol
Cat. No. B12413652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOltipraz-d3
Molecular FormulaC8H6N2S3
Molecular Weight229.4 g/mol
Structural Identifiers
SMILESCC1=C(SSC1=S)C2=NC=CN=C2
InChIInChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3
InChIKeyCKNAQFVBEHDJQV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oltipraz-d3 as a Stable Isotope-Labeled Internal Standard: Key Properties and Research-Grade Specifications


Oltipraz-d3 (CAS 2012598-51-3) is the trideuterated analog of Oltipraz, a synthetic 1,2-dithiole-3-thione. Its molecular formula is C₈H₃D₃N₂S₃, yielding a molecular weight of 229.36 g/mol, which is exactly 3.02 Da heavier than the unlabeled parent compound (C₈H₆N₂S₃, 226.34 g/mol). [1] This precise mass shift enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of Oltipraz in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a labeled substitute, it retains the biological activity of the parent drug, which includes potent activation of the transcription factor Nrf2 and inhibition of hypoxia-inducible factor-1 alpha (HIF-1α) with an IC50 of 10 μM. [2]

The Non-Substitutability of Oltipraz-d3: Why Unlabeled Analogs Cannot Fulfill Its Role in Quantitative Bioanalysis


The procurement of Oltipraz-d3 over unlabeled Oltipraz or non-isotopic internal standards is a critical decision in analytical method development. Unlabeled Oltipraz cannot serve as an internal standard in mass spectrometry because it co-elutes and shares the same mass-to-charge (m/z) ratio, making it indistinguishable from the target analyte. Non-isotopic structural analogs, such as ethyl-oltipraz, have been used in published LC-MS/MS methods for Oltipraz quantification. [1] However, they exhibit different physicochemical properties (e.g., extraction recovery and ionization efficiency), which can lead to inconsistent matrix effect compensation and decreased assay accuracy. [2] Furthermore, in functional studies, deuterium substitution can alter metabolic stability and pharmacokinetic profiles, making the deuterated compound a distinct tool for investigating isotope effects or for use as a tracer where the parent compound's behavior is confounded by endogenous background. [3]

Quantitative Differentiation of Oltipraz-d3: A Comparative Evidence Assessment for Research Procurement


Molecular Weight Differentiation: Oltipraz-d3 vs. Unlabeled Oltipraz for Mass Spectrometry

Oltipraz-d3 provides a critical +3 Da mass shift from the unlabeled parent compound (Oltipraz). The molecular weight of Oltipraz-d3 is 229.36 g/mol, compared to 226.34 g/mol for unlabeled Oltipraz. [1] This exact mass differential is essential for multiple reaction monitoring (MRM) in LC-MS/MS assays, allowing the mass spectrometer to distinguish the internal standard from the analyte. In contrast, a non-isotopic internal standard used in a validated method, ethyl-oltipraz, has a molecular weight of 240.35 g/mol and exhibits distinct MRM transitions (m/z 241→174) compared to Oltipraz (m/z 227→193). [2] While functional, ethyl-oltipraz does not co-elute identically with Oltipraz, which can lead to variable matrix effect corrections.

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard

LC-MS/MS Assay Sensitivity: Benchmarking Oltipraz-d3 Against Published Method Performance

A validated LC-MS/MS method using ethyl-oltipraz as an internal standard achieved a lower limit of quantification (LLOQ) of 20 ng/mL for Oltipraz in rat plasma, with a linear dynamic range of 20-4000 ng/mL (R > 0.997). [1] This method met FDA guidelines for accuracy, precision, and stability. The adoption of a stable isotope-labeled internal standard (SIL-IS) like Oltipraz-d3 is expected to further improve assay robustness, particularly by reducing variability in extraction recovery and matrix effects. [2] While direct comparative data for Oltipraz-d3 in this specific method is not available, the use of a SIL-IS is the industry standard for achieving higher precision and lower variability in regulatory bioanalysis, often enabling LLOQs below 5 ng/mL for other compounds. [3]

Assay Sensitivity LLOQ LC-MS/MS Validation

In Vivo Chemopreventive Efficacy: Oltipraz's Nrf2-Dependent Tumor Reduction Quantified Against Genetic Knockout Model

The biological activity of Oltipraz-d3 is identical to that of Oltipraz. In a pivotal in vivo study, Oltipraz treatment significantly reduced the multiplicity of gastric neoplasia in wild-type mice by 55%. [1] This chemopreventive effect was completely abrogated in Nrf2-deficient mice, where Oltipraz had no effect on tumor burden, demonstrating the Nrf2-dependence of its mechanism. [1] In comparison, unsubstituted 1,2-dithiole-3-thione (D3T) was found to be a more potent inhibitor of aflatoxin-DNA adduct formation than Oltipraz. [2] This highlights that while Oltipraz is a validated probe, other dithiolethiones exhibit superior potency in certain assays.

Chemoprevention Nrf2 Activation Gastric Neoplasia

Disease Model-Specific Pharmacokinetics: Quantified Alterations in Oltipraz Exposure in Liver Cirrhosis

Oltipraz exhibits significantly altered pharmacokinetics in a disease state. In rats with dimethylnitrosamine-induced liver cirrhosis, the area under the plasma concentration-time curve (AUC) following oral administration of 30 mg/kg Oltipraz was 812 μg·min/mL, compared to 354 μg·min/mL in control rats. [1] This represents a 2.29-fold increase in systemic exposure in the disease model. This difference was attributed to a significantly slower total body clearance (CL) in cirrhotic rats (10.6 mL/min/kg vs. 20.2 mL/min/kg in controls). [1] This stands in contrast to studies with enzyme inducers where, for example, pretreatment with the CYP2B1/2 inducer phenobarbital increased the clearance of Oltipraz by 94.4%. [2]

Pharmacokinetics Liver Cirrhosis AUC

Validated Research and Industrial Applications for Oltipraz-d3 Derived from Quantitative Evidence


Absolute Quantification of Oltipraz in Pharmacokinetic and Toxicokinetic Studies

Oltipraz-d3 is the indispensable internal standard for developing and validating LC-MS/MS methods to measure Oltipraz concentrations in biological matrices. This application is essential for preclinical and clinical pharmacokinetic (PK) studies, where accurate measurement of drug exposure, clearance, and bioavailability is required for regulatory submissions. The established LLOQ of 20 ng/mL for Oltipraz using a non-isotopic standard [1] provides a quantitative benchmark that a method using Oltipraz-d3 should meet or exceed. Its use directly addresses the need for robust matrix effect compensation as highlighted by the 2.29-fold variation in Oltipraz exposure between healthy and cirrhotic animal models [2].

Mechanistic Probing of Nrf2-Dependent Chemoprevention and Gene Expression

Researchers investigating the Nrf2/Keap1 pathway can employ Oltipraz-d3 as a labeled tracer or for precise dosing in animal models. Since the biological activity is retained, the compound can be used to induce phase II detoxification enzymes in an Nrf2-dependent manner. [3] Its utility is underscored by the quantifiable 55% reduction in gastric neoplasia in wild-type mice versus a 0% effect in Nrf2-knockout mice. [4] This allows for experiments designed to correlate systemic or target-tissue concentrations of Oltipraz (quantified using the deuterated internal standard) with downstream gene and protein expression changes.

Investigation of Deuterium Isotope Effects on Metabolism and Disposition

The deuterium label in Oltipraz-d3 provides a tool to study the kinetic isotope effect (KIE) on the compound's metabolism. The metabolism of Oltipraz is known to be mediated by CYP isozymes and can be modulated by various enzyme inducers and inhibitors. [5] By comparing the in vitro intrinsic clearance (CLint) or in vivo pharmacokinetic profiles of Oltipraz and Oltipraz-d3 under identical conditions, researchers can determine if deuteration leads to a metabolically more stable compound, potentially slowing clearance and altering its pharmacodynamic profile. This is particularly relevant given the broad 33.6-94.4% range in clearance alteration observed with different CYP inducers. [5]

Development and Validation of Bioanalytical Methods for Clinical Trial Support

For CROs and pharmaceutical companies advancing Oltipraz or its analogs into clinical development, Oltipraz-d3 is a critical reagent for method development and validation in compliance with FDA/EMA bioanalytical guidelines. The use of a stable isotope-labeled internal standard is the regulatory expectation for ensuring assay precision and accuracy across large sample sets in clinical trials. The validated performance of the parent assay [1] provides a solid foundation for developing a more robust SIL-IS method that will be essential for quantifying drug levels in patient samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oltipraz-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.